![molecular formula C11H13NO2 B11903476 Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- CAS No. 199442-02-9](/img/structure/B11903476.png)
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(Chroman-4-yl)acetamide is a chiral compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by a chroman ring structure attached to an acetamide group, which imparts unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Chroman-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one.
Reduction: Chroman-4-one is reduced to chroman-4-amine using titanium (IV) isopropoxide and ammonia in ethanol at room temperature for 6 hours. The reaction mixture is then cooled to 0°C, and sodium borohydride is added portionwise.
Acetylation: The chroman-4-amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(Chroman-4-yl)acetamide.
Industrial Production Methods: Industrial production of ®-N-(Chroman-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-N-(Chroman-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chroman ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: N-oxides of ®-N-(Chroman-4-yl)acetamide.
Reduction: ®-N-(Chroman-4-yl)amine.
Substitution: Various substituted chroman derivatives.
Applications De Recherche Scientifique
®-N-(Chroman-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antineoplastic effects, particularly in stabilizing protein complexes involved in cancer signaling pathways.
Biology: It is used in research to understand its effects on cellular signaling and apoptosis.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of ®-N-(Chroman-4-yl)acetamide involves its ability to bind to specific molecular targets. For instance, it can stabilize the complex formed by the overactivated form of K-Ras4B and its membrane transporter, phosphodiesterase subunit delta (PDE6δ). This stabilization reduces the activity of K-Ras signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Chroman-4-amine: A precursor in the synthesis of ®-N-(Chroman-4-yl)acetamide.
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(4R)-chroman-4-yl]acetamide: An analog with similar binding properties to protein complexes.
Uniqueness: ®-N-(Chroman-4-yl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its analogs. Its ability to stabilize protein complexes involved in cancer signaling pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
199442-02-9 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
Clé InChI |
CANQSNOZKNKRTR-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CCOC2=CC=CC=C12 |
SMILES canonique |
CC(=O)NC1CCOC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)


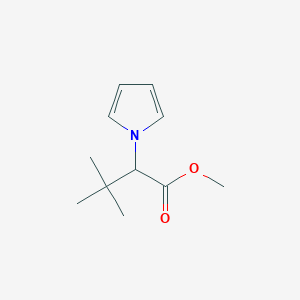
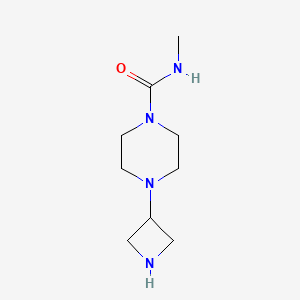

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
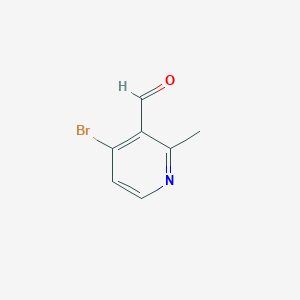
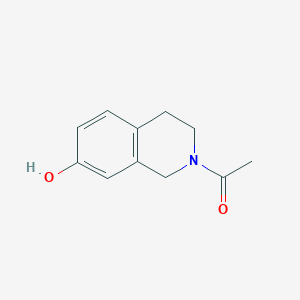
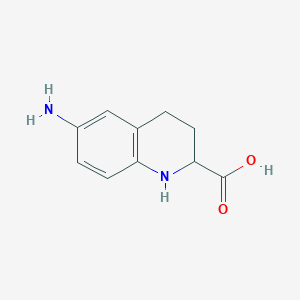

![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
